molecular formula C5H11ClO3S B3019429 2-Methoxybutane-1-sulfonyl chloride CAS No. 1785589-49-2

2-Methoxybutane-1-sulfonyl chloride

Cat. No.: B3019429
CAS No.: 1785589-49-2
M. Wt: 186.65
InChI Key: CRURQIBAVZRDNV-UHFFFAOYSA-N
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Description

2-Methoxybutane-1-sulfonyl chloride: is an organosulfur compound with the molecular formula C5H11ClO3S . It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-Methoxybutane-1-sulfonyl chloride typically involves large-scale oxidative chlorination processes, where thiol precursors are oxidized and chlorinated under controlled conditions to produce the desired sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Methoxybutane-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or a sulfoxide under specific conditions.

    Oxidation Reactions: The compound can be further oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfides and Sulfoxides: Formed from reduction reactions.

Scientific Research Applications

Chemistry:

    Protecting Groups: 2-Methoxybutane-1-sulfonyl chloride is used as a protecting group for amines in organic synthesis.

    Intermediate: It serves as an intermediate in the synthesis of various sulfonamide-based compounds.

Biology and Medicine:

    Drug Discovery: Sulfonyl chlorides are important in the synthesis of sulfonamide drugs, which have antibacterial and antifungal properties.

    Bioconjugation: Used in bioconjugation techniques to attach sulfonyl groups to biomolecules.

Industry:

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

    Materials Science: Employed in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of 2-Methoxybutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene group.

Uniqueness: 2-Methoxybutane-1-sulfonyl chloride is unique due to its specific structure, which includes a methoxy group and a butane chain. This structure imparts distinct reactivity and properties compared to other sulfonyl chlorides. For example, the methoxy group can influence the electron density and steric properties of the compound, affecting its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

2-methoxybutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-3-5(9-2)4-10(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRURQIBAVZRDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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